(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar chemical properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.
Uniqueness
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pentan-3-yl group. This structural feature may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
2866253-91-8 |
---|---|
Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(3S)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
VYGFVIPKKIXBKD-JZGIKJSDSA-N |
Isomeric SMILES |
CCC(CC)N1CC[C@@H](C1)N.Cl.Cl |
Canonical SMILES |
CCC(CC)N1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.